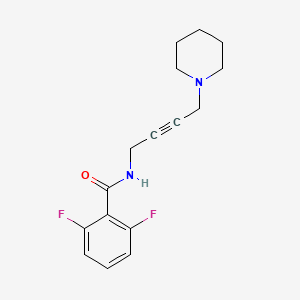
2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs). HDACs play a critical role in regulating gene expression, and their inhibition has been linked to various therapeutic benefits, including anticancer and neuroprotective effects.
Wirkmechanismus
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters, including this compound, are only marginally stable in water . This suggests that the compound may interact with its targets in a way that is influenced by the presence of water.
Biochemical Pathways
Boronic acids and their esters are known to be involved in various biochemical reactions, including protodeboronation .
Pharmacokinetics
It’s known that the stability of boronic acids and their esters, including this compound, can be influenced by ph . This suggests that the compound’s bioavailability may be affected by the pH of its environment.
Result of Action
It’s known that boronic acids and their esters can be used as boron-carriers suitable for neutron capture therapy . This suggests that the compound may have potential therapeutic applications.
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of water and pH. Boronic acids and their esters, including this compound, are only marginally stable in water . Also, the rate of hydrolysis of some phenylboronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH . Therefore, these environmental factors can influence the compound’s action, efficacy, and stability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is its potent inhibition of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, the complex synthesis of this compound can make it challenging to obtain in large quantities, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide. One area of research is the development of more efficient synthesis methods to increase the availability of this compound for scientific research. Additionally, further studies are needed to explore the potential therapeutic benefits of this compound in various diseases, including cancer and neurodegenerative diseases. Finally, the development of more selective HDAC inhibitors based on the structure of this compound could lead to the development of more effective therapies with fewer side effects.
In conclusion, 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is a promising compound with potential applications in scientific research. Its potent inhibition of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has been linked to various therapeutic benefits, including anticancer and neuroprotective effects. Although its complex synthesis can limit its availability, further research in this area could lead to the development of more efficient synthesis methods and more selective HDAC inhibitors with significant therapeutic potential.
Synthesemethoden
The synthesis of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide involves several steps, including the reaction of 2,6-difluorobenzonitrile with 4-(piperidin-1-yl)but-2-yn-1-amine in the presence of a palladium catalyst. The resulting intermediate is then reacted with benzoyl chloride to yield the final product. The synthesis of this compound is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has been extensively studied for its potential applications in scientific research. Its inhibition of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has been linked to various therapeutic benefits, including anticancer effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-(4-piperidin-1-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O/c17-13-7-6-8-14(18)15(13)16(21)19-9-2-5-12-20-10-3-1-4-11-20/h6-8H,1,3-4,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDAMCDFCISGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


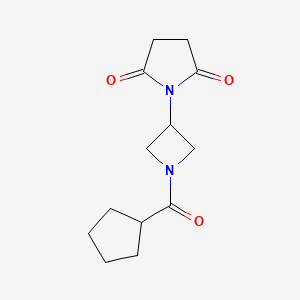
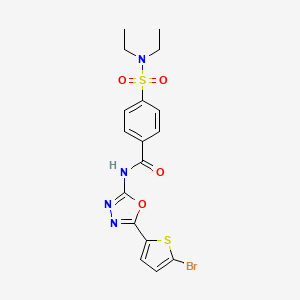
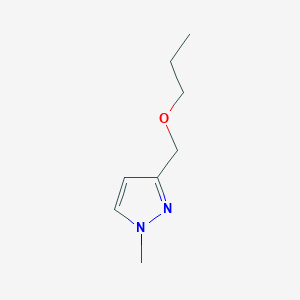

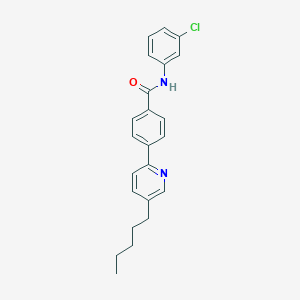
![3-[(2-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2907471.png)
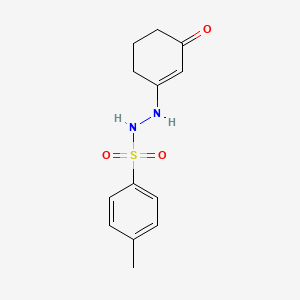

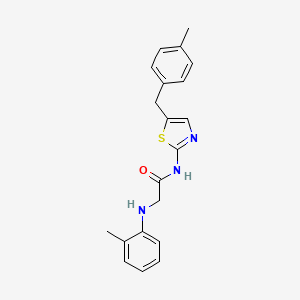
![Cis-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B2907478.png)

![3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one](/img/structure/B2907480.png)
![N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2907482.png)